An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dimethylguanidine sulfate, a compound of significant interest in synthetic chemistry and pharmaceutical development. Drawing upon established scientific principles and experimental data, this document aims to be an essential resource for researchers and professionals working with this versatile molecule.
Introduction: The Significance of 1,1-Dimethylguanidine Sulfate
1,1-Dimethylguanidine and its salts are pivotal intermediates and reagents in organic synthesis. The sulfate salt, in particular, offers advantages in terms of stability and ease of handling compared to the free base. Its structural relationship to metformin, a first-line medication for type 2 diabetes, underscores its importance as both a potential impurity and a synthetic precursor in pharmaceutical manufacturing.[1] A thorough understanding of its properties is therefore crucial for process optimization, quality control, and the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. This section details the key physical and chemical properties of 1,1-dimethylguanidine sulfate, summarized for clarity in Table 1.
Structural Elucidation
1,1-Dimethylguanidine is a guanidine derivative characterized by the presence of two methyl groups on one of the terminal nitrogen atoms. The positive charge of the protonated guanidinium moiety is delocalized across the three nitrogen atoms through resonance, which accounts for its significant basicity. The sulfate salt consists of two protonated 1,1-dimethylguanidinium cations and one sulfate anion.
Caption: Structure of 1,1-Dimethylguanidine Sulfate.
Physical Properties
1,1-Dimethylguanidine sulfate is typically a white to off-white crystalline powder.[2] It has a high melting point, decomposing at approximately 300 °C.[3]
Solubility Profile
The salt is highly soluble in water.[2][4] One source indicates a solubility of 490 g/L at 20°C.[5] However, it is generally considered insoluble in organic solvents.[2] This high aqueous solubility is attributed to the ionic nature of the salt and the hydrophilic character of the guanidinium group.
Basicity and pKa
Guanidines are strong organic bases due to the significant resonance stabilization of their conjugate acids. While a specific experimentally determined pKa value for 1,1-dimethylguanidine was not found in the available search results, the pKa of its conjugate acid is expected to be high, rendering it a strong base. For context, the related compound 1,1,3,3-tetramethylguanidine has a pKa of its conjugate acid of approximately 13.6 in water.[6] The basicity of 1,1-dimethylguanidine is a key factor in its utility as a catalyst and reagent in organic synthesis.[4]
Table 1: Physical and Chemical Properties of 1,1-Dimethylguanidine Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₂₀N₆O₄S | [7] |
| Molecular Weight | 272.33 g/mol | [7] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | ~300 °C (decomposes) | [3] |
| Solubility in Water | Soluble (490 g/L at 20°C reported) | [2][4][5] |
| Solubility in Organic Solvents | Insoluble | [2] |
| pKa of Conjugate Acid | Expected to be high (strong base) | [4][6] |
Synthesis of 1,1-Dimethylguanidine Sulfate
The synthesis of guanidine derivatives often involves the reaction of a primary or secondary amine with a guanylating agent. A common and straightforward approach is the reaction of an amine with cyanamide.[8]
General Synthetic Approach: Amine Guanylation with Cyanamide
The synthesis of 1,1-dimethylguanidine can be achieved through the reaction of dimethylamine with cyanamide. This reaction proceeds via the nucleophilic attack of the amine on the nitrile carbon of cyanamide.
Caption: General workflow for the synthesis of 1,1-dimethylguanidine sulfate.
Illustrative Experimental Protocol
While a specific, detailed protocol for the synthesis of 1,1-dimethylguanidine sulfate was not found in the provided search results, a general procedure based on the guanylation of amines with cyanamide is as follows. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethylamine in a solvent in which it is soluble.
-
Addition of Cyanamide: Slowly add a solution of cyanamide to the dimethylamine solution. The reaction may be exothermic and require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.
-
Workup and Salt Formation: Upon completion, cool the reaction mixture. To form the sulfate salt, carefully add a stoichiometric amount of sulfuric acid.
-
Isolation and Purification: The 1,1-dimethylguanidine sulfate salt may precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 1,1-dimethylguanidine sulfate in D₂O would be expected to show a singlet for the six protons of the two methyl groups. The protons on the nitrogen atoms may be exchangeable with the deuterium in the solvent, and their signals may be broad or not observed.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the methyl carbons and a signal for the guanidinium carbon.
While specific spectral data with chemical shifts and peak assignments were not available in the initial search results, several chemical suppliers indicate the availability of ¹H and ¹³C NMR spectra for 1,1-dimethylguanidine sulfate.[7][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1,1-dimethylguanidine sulfate would be expected to show characteristic absorption bands for N-H, C-N, and S-O bonds. The presence of broad bands in the 3000-3400 cm⁻¹ region would be indicative of N-H stretching vibrations, while C-N stretching vibrations would likely appear in the 1500-1650 cm⁻¹ region. Strong absorptions corresponding to the sulfate anion would also be present. Information on FTIR spectra for this compound is available from various sources.[7]
Chemical Reactivity and Stability
1,1-Dimethylguanidine sulfate is a stable salt under normal laboratory conditions.[2] The guanidinium cation is a weak electrophile, and the primary reactivity of the free base is as a strong, non-nucleophilic base.
Basicity and Nucleophilicity
As a strong base, 1,1-dimethylguanidine can be used to deprotonate a wide range of acidic protons in organic reactions. Its bulky nature can sometimes render it less nucleophilic than smaller bases, which can be advantageous in preventing unwanted side reactions.
Stability and Decomposition
1,1-Dimethylguanidine sulfate decomposes at its melting point of around 300 °C.[3] The thermal decomposition products may include oxides of carbon and nitrogen. It is important to avoid strong oxidizing agents, as they can react with the guanidine moiety.
Applications in Research and Drug Development
1,1-Dimethylguanidine sulfate has several notable applications in both industrial and research settings.
Reagent in Organic Synthesis
It serves as a versatile reagent in various organic transformations. For instance, it has been employed as a substrate in the modified Pictet-Spengler reaction for the synthesis of complex heterocyclic compounds.[3][10]
Industrial Applications
One of the documented industrial uses of 1,1-dimethylguanidine sulfate is as a peroxide activator for the bleaching of cellulosic textiles.[3]
Role in Pharmaceutical Science
The structural similarity of 1,1-dimethylguanidine to the biguanide moiety of metformin makes it a compound of interest in pharmaceutical analysis. It is considered a related compound or impurity of metformin.[1] Its presence in metformin drug substances needs to be monitored and controlled to ensure the quality and safety of the final product. Furthermore, as a functionalized guanidine, it can serve as a valuable building block in the synthesis of new drug candidates.[11][12] The guanidine group is a common pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.
Analytical Methodologies
The accurate quantification of 1,1-dimethylguanidine sulfate is essential for quality control in its production and for monitoring its levels as an impurity in pharmaceuticals.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and sensitive technique for the detection and quantification of 1,1-dimethylguanidine. A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry has been developed for the simultaneous quantification of related arginine metabolites, which could be adapted for 1,1-dimethylguanidine.[13] Such methods offer high selectivity and low detection limits, making them suitable for trace-level analysis.[14][15]
Experimental Protocol: A Conceptual LC-MS/MS Method
The following outlines a conceptual workflow for developing an LC-MS/MS method for the quantification of 1,1-dimethylguanidine.
-
Sample Preparation: Dissolve the sample containing 1,1-dimethylguanidine sulfate in a suitable solvent, such as a mixture of acetonitrile and water. Perform any necessary dilutions to bring the concentration within the linear range of the instrument.
-
Chromatographic Separation: Utilize a HILIC column for separation. The mobile phase would typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A gradient elution may be employed to achieve optimal separation from other components in the sample matrix.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the instrument parameters, including the precursor ion and product ion transitions for 1,1-dimethylguanidine, to ensure high sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of known concentrations of 1,1-dimethylguanidine sulfate. The concentration of the analyte in the unknown sample can be determined by comparing its peak area to the calibration curve.
Caption: Conceptual workflow for LC-MS/MS analysis.
Safety and Handling
1,1-Dimethylguanidine sulfate should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
1,1-Dimethylguanidine sulfate is a valuable compound with a range of applications stemming from its strong basicity and reactive nature. Its physical and chemical properties, including its high water solubility and stability as a salt, make it a practical reagent for various chemical transformations. Its close relationship with the widely used drug metformin highlights its importance in the pharmaceutical industry, both as a potential impurity requiring careful monitoring and as a synthetic building block for new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, intended to support the work of researchers and professionals in the field.
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